molecular formula C18H17ClN2O2S2 B12205852 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No.: B12205852
M. Wt: 392.9 g/mol
InChI Key: SHWYUJWGMJVHAW-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound with a unique structure that includes a thienoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps. One common route includes the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then reacted with 1-phenyl-2-bromoethanone to form the thienoimidazole core. The final step involves the oxidation of the thienoimidazole to introduce the 5,5-dioxide functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
  • 1-(2-Chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Uniqueness

The uniqueness of 2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide lies in its specific substitution pattern and the presence of the thienoimidazole core.

Properties

Molecular Formula

C18H17ClN2O2S2

Molecular Weight

392.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide

InChI

InChI=1S/C18H17ClN2O2S2/c19-14-6-4-5-13(9-14)10-24-18-20-16-11-25(22,23)12-17(16)21(18)15-7-2-1-3-8-15/h1-9,16-17H,10-12H2

InChI Key

SHWYUJWGMJVHAW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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